3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
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Overview
Description
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine: is a synthetic organic compound characterized by its unique structure, which includes two chlorocyclohexene groups attached to a dihydrotetrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the following steps:
Formation of Chlorocyclohexene: The starting material, cyclohexene, is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorocyclohexene.
Tetrazine Formation: The chlorocyclohexene is then reacted with hydrazine hydrate and a suitable oxidizing agent, such as sodium nitrite, to form the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazine ring.
Reduction: Reduced forms of the tetrazine ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(2-bromocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(2-fluorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(2-methylcyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
Uniqueness
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, fluorine, and methyl analogs, which may have different chemical and biological properties.
Properties
CAS No. |
112747-46-3 |
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Molecular Formula |
C14H18Cl2N4 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
3,6-bis(2-chlorocyclohexen-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H18Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H2,(H,17,18)(H,19,20) |
InChI Key |
NYTSGRPNODHPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C2=NNC(=NN2)C3=C(CCCC3)Cl)Cl |
Origin of Product |
United States |
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